3-Piperidyl propanoic acid
Description
Contextualization within the Landscape of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is exceptionally broad and structurally diverse, encompassing aromatic and non-aromatic systems of varying ring sizes. The presence of the nitrogen heteroatom imparts unique chemical and physical properties, including basicity, the ability to form hydrogen bonds, and the capacity to coordinate with metal ions. These characteristics are fundamental to their widespread occurrence in biologically active molecules. wikipedia.org
Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a saturated amine and a key structural motif in numerous alkaloids and pharmaceuticals. wikipedia.orgnih.gov Its derivatives, such as piperidine carboxylic acids, are of particular importance in medicinal chemistry. These compounds combine the structural features of the piperidine ring with the reactivity of a carboxylic acid, creating a bifunctional molecule with significant potential for further chemical modification. The position of the carboxylic acid group on the piperidine ring—be it at the 2, 3, or 4-position—gives rise to distinct isomers with different spatial arrangements and, consequently, different biological and chemical properties.
Academic Significance as a Core Synthetic Building Block and Precursor
3-Piperidyl propanoic acid, specifically 3-(piperidin-3-yl)propanoic acid, serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a propanoic acid side chain at the 3-position of the piperidine ring, offers multiple points for chemical elaboration. The secondary amine of the piperidine ring can be functionalized, for example, through N-acylation or N-alkylation, while the carboxylic acid group can participate in reactions such as esterification and amide bond formation.
The academic significance of piperidine-3-carboxylic acid derivatives is highlighted by their use in the development of novel therapeutic agents. For instance, derivatives of piperidine-3-carboxylic acid have been investigated for their potential as anticonvulsants. consensus.appresearchgate.net Researchers have synthesized novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid and found that some of these compounds exhibit potent anticonvulsant activity in preclinical models. researchgate.net Furthermore, derivatives of the related piperidine-4-carboxylic acid have been explored for their neuroprotective properties and as scaffolds for drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease. smolecule.comontosight.ai
The versatility of the piperidine scaffold is further demonstrated in its use for creating conformationally constrained amino acids and peptidomimetics. The synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid showcases the utility of piperidine structures in creating chiral building blocks for drug discovery. niscpr.res.in
Historical Development of Research on Piperidine-Based Carboxylic Acids
The journey of piperidine chemistry began in 1850 when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This discovery laid the groundwork for over a century and a half of research into piperidine and its derivatives.
The development of piperidine-based carboxylic acids as a distinct area of study gained momentum in the latter half of the 20th century, driven by the burgeoning field of medicinal chemistry. An early and significant example is nipecotic acid (piperidine-3-carboxylic acid), which was identified as a potent inhibitor of gamma-aminobutyric acid (GABA) uptake. nih.gov This discovery spurred further research into substituted piperidine-3-carboxylic acids to explore their potential as central nervous system agents. nih.gov
The evolution of synthetic methodologies has been crucial to the advancement of research in this area. Early synthetic routes often involved multi-step processes with modest yields. However, the development of more sophisticated techniques, including asymmetric synthesis and the use of protecting groups, has enabled the efficient and stereoselective synthesis of a wide variety of piperidine carboxylic acid derivatives. nih.gov For example, the use of the tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen has become a standard strategy in the synthesis of these compounds, allowing for selective modification of the carboxylic acid moiety. asianpubs.orgresearchgate.net The ongoing development of novel synthetic methods continues to expand the accessibility and diversity of this important class of molecules.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-piperidin-3-ylpropanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
SYAXBEMNIXCDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCNC1)C(=O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Piperidyl Propanoic Acid and Its Isomers
Multi-Step Synthesis Pathways and Strategies
Multi-step synthesis provides a robust framework for constructing the complex architecture of substituted piperidines, allowing for precise control over the introduction of functional groups and stereocenters.
The construction of the piperidine (B6355638) ring is the foundational step in the synthesis of 3-piperidyl propanoic acid. A primary and convenient method involves the catalytic hydrogenation of corresponding pyridine precursors. This reaction is often carried out using catalysts like nickel at elevated temperatures (170-200°C), though other reducing agents such as sodium in ethanol (B145695) can also be employed. dtic.mil
Another fundamental strategy is the cyclization of linear acyclic precursors. chemrxiv.org This can be achieved through several routes:
Intramolecular N-alkylation: Linear precursors containing both an amine and a suitable leaving group, such as 1,5-dihalopentanes or 5-amino-1-haloalkanes, can be cyclized upon treatment with a base. dtic.mil
Reductive Amination: The intramolecular cyclization of δ-amino carbonyl compounds is a key pathway. dtic.mil
Ring-Closing Metathesis: This powerful carbon-carbon bond-forming reaction can be used to form the piperidine ring from a diene precursor. researchgate.net
Cycloaddition reactions, such as the aza-Diels-Alder reaction, offer another versatile approach to the piperidine core, allowing for the rapid assembly of the heterocyclic ring from simpler components. dtic.mil The Petrenko-Kritschenko piperidone synthesis, a double Mannich reaction, condenses aldehydes, primary amines, and β-keto esters to form 4-piperidones, which can be further modified. dtic.mil
| Method | Precursor(s) | Description | Reference |
| Catalytic Hydrogenation | Substituted Pyridine | Reduction of the aromatic pyridine ring to a saturated piperidine ring using a metal catalyst (e.g., Ni, Rh, Ru). dtic.milnih.gov | dtic.milnih.gov |
| Intramolecular Cyclization | 1,5-Dihalopentanes, δ-Amino-aldehydes | Formation of the ring by creating a C-N bond within a single linear molecule. dtic.milresearchgate.net | dtic.milresearchgate.net |
| Aza-Diels-Alder Reaction | 2-Aza-1,3-butadiene and an alkene | A [4+2] cycloaddition reaction to form a tetrahydropyridine intermediate, which is then reduced. dtic.mil | dtic.mil |
| Petrenko-Kritschenko Reaction | Aldehyde, Primary Amine, β-keto ester | A multi-component reaction to form a 4-piperidone, a versatile intermediate for substituted piperidines. dtic.mil | dtic.mil |
Controlling the stereochemistry at the C3 position is critical for biological activity. While general asymmetric routes to 3-substituted piperidines have been challenging, significant progress has been made. nih.gov A powerful strategy involves a three-step process: (i) partial reduction of a pyridine, (ii) a rhodium-catalyzed asymmetric carbometalation, and (iii) a final reduction to the piperidine. acs.org This method provides access to a variety of enantioenriched 3-substituted piperidines. nih.gov
The key step, a Rh-catalyzed asymmetric reductive Heck reaction, couples aryl or vinyl boronic acids with a dihydropyridine intermediate to furnish 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org Subsequent hydrogenation and deprotection steps yield the final chiral piperidine. nih.gov
Other notable enantioselective methods include:
Catalytic Asymmetric Hydrogenation: Direct asymmetric hydrogenation of 2-alkyl-pyridines using Iridium catalysts with chiral ligands like MeO-BoQPhos has achieved high levels of enantioselectivity (up to 93:7 er). nih.gov
Dearomatization/Borylation: A stepwise dearomatization of pyridines followed by a copper(I)-catalyzed enantioselective protoborylation of the resulting 1,2-dihydropyridines yields enantioenriched 3-boryl-tetrahydropyridines. acs.org These intermediates are versatile handles for further stereospecific transformations. acs.org
C(sp³)–H Oxidation: The desymmetrization of N-protected piperidines via enantioselective C(sp³)–H bond oxidation using manganese catalysts can generate chiral iminium ion intermediates, which are then trapped to form versatile chiral products with excellent enantioselectivity (up to 98% ee). chemrxiv.org
| Approach | Catalyst/Reagent | Key Intermediate | Enantioselectivity | Reference |
| Asymmetric Reductive Heck | Rhodium complex with chiral ligand | 3-Substituted Tetrahydropyridine | High | nih.govacs.org |
| Asymmetric Hydrogenation | Iridium/MeO-BoQPhos | Enantioenriched Piperidine | Up to 93:7 er | nih.gov |
| Dearomatization/Borylation | Copper(I) complex | 3-Boryl-tetrahydropyridine | Up to 99% ee | acs.org |
| C(sp³)–H Oxidation | Manganese complex | Chiral N,O-acetal | Up to 98% ee | chemrxiv.org |
One-Pot and Cascade Reaction Sequences
One-pot and cascade reactions enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. researchgate.net
A chemo-enzymatic cascade has been developed for the asymmetric dearomatization of activated pyridines. nih.gov This one-pot process utilizes an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach has been successfully applied to the synthesis of key intermediates for several pharmaceutical agents. nih.gov
Multi-enzyme cascades have also been engineered for the synthesis of protected 3-aminopiperidine derivatives. rsc.org By combining variants of galactose oxidase and imine reductase in a one-pot reaction, N-Cbz-protected L-ornithinol can be converted to L-3-N-Cbz-aminopiperidine. rsc.org This streamlined process avoids the isolation of labile intermediates, thereby preventing potential racemization and ensuring high enantiopurity. rsc.org
Inspired by biosynthesis, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.orgrsc.org This reaction uses a 1,3-bis-trimethylsilyl enol ether as a dienolate, which reacts with an aldehyde and an amine to form a cyclized chiral dihydropyridinone. rsc.org This intermediate serves as a versatile building block for a variety of chiral piperidine compounds. rsc.org
Exploration of Catalytic Systems in Synthesis
Catalysis is central to modern piperidine synthesis, enabling high efficiency, selectivity, and the use of milder reaction conditions. nih.gov
Transition Metal Catalysis: A wide range of transition metals are employed.
Rhodium (Rh): Rh-catalyzed asymmetric carbometalation is a key step in producing enantioenriched 3-substituted piperidines from dihydropyridines. nih.govacs.org
Iridium (Ir): Ir-based catalysts are effective for the enantioselective hydrogenation of pyridinium salts, providing a direct route to chiral piperidines. nih.gov A [5+1] annulation method catalyzed by iridium(III) enables the stereoselective synthesis of substituted piperidines from amino-alcohols and diols. nih.govorganic-chemistry.org
Palladium (Pd): Palladium catalysts are used in Wacker-type aerobic oxidative cyclizations and in reactions that assemble η³-allyl ligands through carbene insertion for piperidine synthesis. organic-chemistry.orgajchem-a.com
Nickel (Ni): Nickel electrocatalysis is used in radical cross-coupling reactions to form new carbon-carbon bonds on the piperidine ring, simplifying complex syntheses. news-medical.netmedhealthreview.com Nickel silicide has also been developed as a heterogeneous catalyst for pyridine hydrogenation. nih.gov
Iodine: Molecular iodine can catalyze the intramolecular C(sp³)–H amination under visible light, selectively forming piperidines over the typically favored pyrrolidines. acs.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. nih.gov Amine oxidases, ene-imine reductases, and galactose oxidases have been integrated into cascade reactions to produce chiral piperidines with high stereochemical precision. nih.govrsc.org Biocatalytic C-H oxidation, using enzymes to selectively add hydroxyl groups to the piperidine scaffold, creates functional handles for further derivatization. news-medical.netmedhealthreview.com
Sustainable and Green Chemistry Principles in Synthetic Design
Green chemistry principles are increasingly being integrated into the synthesis of piperidones and piperidines to reduce environmental impact. nih.govresearchgate.net This involves developing more efficient routes that minimize waste and avoid hazardous reagents. unibo.it
One key strategy is the development of modular and convergent syntheses that drastically reduce the number of steps required. A recently developed two-step process combining biocatalytic C-H oxidation with radical cross-coupling can shorten traditional 7-17 step syntheses to just 2-5 steps. news-medical.net This approach avoids the need for protecting groups and expensive, toxic precious metal catalysts like palladium. news-medical.netmedhealthreview.com
The use of water as a solvent is another important green consideration. An iridium-catalyzed hydrogen borrowing annulation method proceeds effectively in water, which can prevent the racemization of enantioenriched substrates. nih.gov Furthermore, replacing toxic reagents in classical methods, such as in catalytic hydrogenation, aligns with green chemistry goals. pmarketresearch.com The development of one-pot and cascade reactions also contributes to sustainability by reducing solvent usage and waste generated from multiple workup and purification steps. nih.govrsc.org
Process Optimization for Scalable Research Applications
Translating a synthetic route from the laboratory to a larger, scalable application requires rigorous process optimization to ensure safety, reliability, and cost-effectiveness. The scalability of a reaction is a critical factor; for instance, the Rh-catalyzed carbometalation for chiral 3-substituted piperidines has been successfully performed on a gram scale. acs.org
However, scaling up presents challenges. Industrial-scale batches can suffer from mass transfer inefficiencies and inconsistent mixing, leading to incomplete reactions or the formation of impurities. pmarketresearch.com Subtle changes in reaction conditions, such as minor temperature fluctuations, can alter product outcomes. pmarketresearch.com To mitigate these risks, frameworks like Quality-by-Design (QbD) and the use of Process Analytical Technology (PAT) are implemented to monitor and control the process in real-time. pmarketresearch.com
Continuous flow chemistry offers a promising alternative to batch processing for scaling up. A continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been shown to produce enantioenriched piperidines efficiently within minutes, demonstrating the utility of this technology for scalable synthesis. organic-chemistry.org
Elucidation of Chemical Reactivity and Mechanistic Transformations
Transformations of the Piperidine (B6355638) Moiety
The secondary amine of the piperidine ring is a nucleophilic and basic center, allowing for a range of substitution reactions at the nitrogen atom.
N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents. A common method is the reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Suitable bases include potassium carbonate (K₂CO₃) or a non-nucleophilic tertiary amine like N,N-diisopropylethylamine. The choice of solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and reaction temperature can influence the reaction's efficiency. researchgate.net Another powerful method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov
N-Acylation: The piperidine nitrogen readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form N-acyl piperidines. nih.gov These reactions are typically fast and are often carried out in the presence of a base (like triethylamine (B128534) or pyridine) to scavenge the HCl or carboxylic acid byproduct. When performing N-acylation on 3-Piperidyl propanoic acid, the carboxylic acid group would likely need to be protected (e.g., as an ester) to prevent unwanted side reactions with the acylating agent. A sustainable method for N-acetylation using acetonitrile as the acetyl source and alumina (B75360) as a catalyst has also been developed, which can be applied to secondary amines like piperidine. mdpi.com
| Transformation | Typical Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (R-X) + Base (e.g., K₂CO₃) | N-Alkyl piperidine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl piperidine |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) + Base | N-Acyl piperidine |
While the piperidine ring is generally stable, under specific conditions, it can participate in ring-opening and ring-expansion reactions. These transformations typically require the presence of other activating functional groups or specific reagents.
Ring-Opening: Oxidative cleavage of the C-N bond in piperidine-containing peptides has been achieved electrochemically to generate peptide aldehydes. thieme-connect.de In other systems, photooxidation using a photosensitizer can lead to oxidative ring cleavage, converting N-substituted piperidines into acyclic aminoaldehydes. researchgate.net Lewis acid-mediated ring-opening of specifically substituted oxa-bridged piperidinone systems can lead to functionalized furanones or dihydroxypiperidines, depending on the Lewis acid used. acs.org These methods highlight that ring integrity can be compromised under specific oxidative or acid-catalyzed conditions.
Ring-Expansion: Methodologies have been developed for the homologation of piperidines into larger seven-membered (azepane) or eight-membered (azocane) rings. One strategy involves a palladium-catalyzed rearrangement of 2-alkenyl piperidines, which enables a two-carbon ring expansion. rsc.org Another approach achieves a one-carbon ring expansion to form azepane derivatives through a stereoselective and regioselective process involving specifically functionalized piperidines. rsc.org A photochemical dearomative ring-expansion of nitroarenes has also been reported as a strategy to prepare complex azepanes. rwth-aachen.de These studies are generally applicable to piperidine derivatives and illustrate potential, though complex, pathways for modifying the core heterocyclic structure.
Intramolecular Rearrangements and Cyclizations
The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic carboxylic acid (or its derivatives), makes it a prime candidate for intramolecular reactions to form bicyclic structures.
Lactamization: As an amino acid, this compound can undergo intramolecular cyclization to form a lactam (a cyclic amide). wikipedia.orgbyjus.com The spatial relationship between the amine and the carboxyl group determines the size of the resulting ring. In this case, the nitrogen atom is at the 5-position relative to the carboxyl carbon (counting through the ring bonds), which would lead to the formation of a six-membered δ-lactam, resulting in a bicyclic indolizidinone-type structure. This cyclization is typically induced by activating the carboxylic acid (e.g., using DCC/EDC or by converting it to an ester or acyl chloride) to facilitate the intramolecular nucleophilic attack by the piperidine nitrogen. byjus.com
Dieckmann Condensation: While not directly applicable to this compound itself, the Dieckmann condensation is a relevant intramolecular cyclization for its derivatives. This reaction is an intramolecular Claisen condensation of a diester to form a β-keto ester. wikipedia.org If this compound were converted to a diester derivative (e.g., by N-acylation with an ester-containing moiety and esterification of the propanoic acid group), treatment with a strong base like sodium ethoxide could induce a Dieckmann condensation. chemistrysteps.comyoutube.com This would create a new five- or six-membered ring fused to the piperidine, generating a complex bicyclic ketone. The feasibility and regioselectivity would depend on the length of the tethers connecting the two ester groups. nottingham.ac.uk
Detailed Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies
A thorough investigation into the reaction mechanisms of this compound through kinetic and isotopic studies is crucial for understanding its chemical behavior and optimizing its transformations. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific kinetic and isotopic data for this particular compound.
Kinetic studies are fundamental in determining the rate of a chemical reaction and its dependence on various factors such as concentration, temperature, and catalysts. By systematically varying these parameters, a rate law can be established, which provides quantitative insights into the molecular events that occur during the reaction. The rate law can help to identify the rate-determining step and the composition of the transition state.
Isotopic labeling is a powerful technique used to trace the pathway of atoms or groups of atoms throughout a chemical reaction. nih.gov By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), researchers can follow the labeled atom's position in the products. This information is invaluable for distinguishing between different possible reaction mechanisms.
One of the key applications of isotopic labeling is the determination of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. The magnitude of the KIE can provide detailed information about the transition state of a reaction.
While specific studies on this compound are not readily found, the general principles of kinetic and isotopic studies can be illustrated by examining research on related molecules. For instance, kinetic studies on the chlorination of propanoic acid have been conducted to elucidate its reaction mechanism. abo.fi Such studies, if applied to this compound, could reveal how the piperidine ring influences the reactivity of the propanoic acid side chain.
Illustrative Data for Mechanistic Studies:
The following tables represent hypothetical data that could be generated from kinetic and isotopic studies on a reaction involving this compound, such as an esterification reaction.
Table 1: Hypothetical Rate Data for the Esterification of this compound with Ethanol (B145695)
| Experiment | [this compound] (mol/L) | [Ethanol] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, one could infer that the reaction is first order with respect to this compound and the acid catalyst (H⁺), and zero order with respect to ethanol. This would suggest that the protonation of the carboxylic acid is a key step in the reaction mechanism, and the subsequent nucleophilic attack by ethanol is not rate-limiting under these conditions.
Table 2: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound
| Reaction | Rate Constant (k) | Isotopic Substitution | kH/kD |
| C-H bond cleavage at C-2 | kH | None | 6.5 |
| kD | Deuterium at C-2 | ||
| C-H bond cleavage at C-3 | kH | None | 1.1 |
| kD | Deuterium at C-3 |
This is a hypothetical data table for illustrative purposes.
A large primary kinetic isotope effect (kH/kD = 6.5) for C-H bond cleavage at the C-2 position would strongly indicate that this bond is broken in the rate-determining step of the reaction. Conversely, a KIE close to 1 for substitution at the C-3 position would suggest that the C-H bond at this position is not significantly involved in the rate-determining step.
Advanced Derivatization and Analogue Synthesis for Functional Diversification
Strategic Design of Novel Piperidine-Propanoic Acid Derivatives
The design of new derivatives of 3-piperidyl propanoic acid is a key strategy in medicinal chemistry to explore and optimize its potential as a scaffold for drug discovery. This involves targeted modifications at three primary sites: the piperidine (B6355638) nitrogen, the propanoic acid side chain, and through the formation of hybrid molecules with other heterocyclic systems.
Structural Modification at the Piperidine Nitrogen
The secondary amine of the piperidine ring is a prime site for chemical modification, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's properties. Common strategies include N-alkylation, N-acylation, and reductive amination.
N-Alkylation: This involves the introduction of alkyl or arylalkyl groups to the piperidine nitrogen. This can be achieved through various methods, including reaction with alkyl halides in the presence of a base. A particularly effective method for N-benzylation involves the use of benzyl (B1604629) alcohols activated by reagents like n-propylphosphonic acid anhydride (B1165640) (T3P®).
N-Acylation: The reaction of the piperidine nitrogen with acylating agents such as acyl chlorides or carboxylic acids in the presence of coupling agents leads to the formation of amides. This modification can introduce a range of functional groups and is often used to modulate the electronic and steric properties of the molecule. A concise synthesis of N-acylated piperidines can be achieved through a sequence involving a Knoevenagel-Doebner condensation, amide construction, and subsequent amination. nih.gov
Reductive Amination: This powerful technique allows for the formation of a new carbon-nitrogen bond by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent. This method is highly versatile for introducing a wide variety of substituents.
Table 1: Examples of Structural Modifications at the Piperidine Nitrogen
| Modification Type | Reagents and Conditions | Resulting Derivative | Potential Impact on Properties |
|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃, CH₃CN, reflux | 3-(1-Benzylpiperidin-3-yl)propanoic acid | Increased lipophilicity, potential for π-π interactions |
| N-Acylation | Benzoyl chloride, Et₃N, CH₂Cl₂, RT | 3-(1-Benzoylpiperidin-3-yl)propanoic acid | Introduction of a rigid amide bond, altered hydrogen bonding capacity |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃, CH₂Cl₂, RT | 3-(1-Benzylpiperidin-3-yl)propanoic acid | Versatile method for introducing diverse substituents |
Functionalization of the Propanoic Acid Side Chain
The carboxylic acid moiety of the propanoic acid side chain offers another key handle for derivatization, primarily through esterification and amide bond formation. These modifications can impact the molecule's polarity, solubility, and ability to interact with biological targets.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. For example, the esterification of propanoic acid with n-butanol has been studied to produce n-butyl propionate. researchgate.net The use of activating agents can also facilitate this transformation under milder conditions.
Amide Formation: The coupling of the carboxylic acid with a primary or secondary amine to form an amide is a cornerstone of medicinal chemistry. This reaction is typically mediated by coupling reagents that activate the carboxylic acid. sciepub.com A one-pot method for amide formation from carboxylic acids and amines can be achieved via carboxyl and sulfinyl mixed anhydrides. nih.gov
Table 2: Examples of Functionalization of the Propanoic Acid Side Chain
| Modification Type | Reagents and Conditions | Resulting Derivative | Potential Impact on Properties |
|---|---|---|---|
| Esterification | Ethanol (B145695), H₂SO₄ (cat.), reflux | Ethyl 3-(piperidin-3-yl)propanoate | Increased lipophilicity, potential prodrug strategy |
| Amide Formation | Aniline, EDC, HOBt, DMF, RT | 3-(Piperidin-3-yl)-N-phenylpropanamide | Introduction of new hydrogen bonding donors/acceptors, potential for altered biological activity |
Hybrid Molecule Formation with Other Heterocyclic Systems
The concept of molecular hybridization involves combining the this compound scaffold with other known bioactive heterocyclic systems, such as thiazole (B1198619) and coumarin (B35378), to create novel chemical entities with potentially synergistic or multi-target activities.
Thiazole Hybrids: Thiazole derivatives are known to possess a wide range of biological activities. nih.gov A potential synthetic route to a this compound-thiazole hybrid could involve the Hantzsch thiazole synthesis, where a thiourea (B124793) derivative of the piperidine moiety is reacted with an α-haloketone. For instance, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have been synthesized. nih.gov
Coumarin Hybrids: Coumarins are another class of privileged scaffolds in medicinal chemistry. researchgate.net Hybrid molecules can be synthesized by linking the piperidine nitrogen to a coumarin core, for example, through a peptide coupling reaction between a coumarin carboxylic acid and the piperidine nitrogen of this compound. The synthesis of coumarin-3-carboxamides has been achieved via a one-pot, three-component reaction involving salicylaldehyde, an amine, and diethylmalonate, catalyzed by piperidine and iodine. mdpi.com
Structure-Property Relationship Studies in Derivative Series
Understanding the relationship between the chemical structure of a molecule and its resulting properties is fundamental to rational drug design. For derivatives of this compound, systematic modifications and subsequent evaluation of their physicochemical and biological properties can provide valuable insights.
A study on piperidine-containing β-arylpropionic acids as antagonists of αvβ3/αvβ5 integrins demonstrated that replacing an amide bond with a C-C isostere and adjusting the spacer length between the carboxylic acid and the basic nitrogen led to potent antagonists. nih.gov This highlights the importance of the spatial arrangement of key functional groups.
Table 3: Illustrative Structure-Property Relationship in a Series of N-Aryl Piperidine-Propanoic Acid Derivatives
| R-Group on Aryl Ring | Lipophilicity (cLogP) | Aqueous Solubility (logS) | Receptor Binding Affinity (IC₅₀, nM) |
|---|---|---|---|
| H | 2.5 | -3.0 | 50 |
| 4-Cl | 3.2 | -3.8 | 25 |
| 4-OCH₃ | 2.4 | -3.2 | 60 |
| 4-NO₂ | 2.3 | -3.5 | 80 |
Combinatorial and Parallel Synthesis Approaches for Library Generation
To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are employed to generate large libraries of related compounds. These high-throughput methods allow for the rapid synthesis and screening of numerous derivatives, accelerating the discovery of compounds with desired properties.
Solid-Phase Synthesis: This technique involves attaching the this compound scaffold to a solid support (resin) and then performing a series of chemical reactions to introduce diversity. scielo.org.mx The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. For example, a library of 3-alkoxy-4-aryl piperidines has been synthesized on solid phase. nih.gov
Solution-Phase Parallel Synthesis: In this approach, reactions are carried out in solution in a parallel fashion, often using automated liquid handling systems. This method allows for the synthesis of a large number of individual compounds in separate reaction vessels. Efficient solution-phase parallel synthesis of 4-substituted N-protected piperidines has been reported. researchgate.net
A general strategy for the parallel synthesis of a library of N-acylated and esterified this compound derivatives could involve the following steps:
Protection of the piperidine nitrogen of this compound.
Esterification of the carboxylic acid with a library of diverse alcohols.
Deprotection of the piperidine nitrogen.
Acylation of the piperidine nitrogen with a library of diverse carboxylic acids or acyl chlorides.
This approach would generate a matrix of compounds with variations at both the piperidine nitrogen and the propanoic acid side chain, allowing for a comprehensive exploration of the structure-activity relationships.
Role As a Versatile Chemical Intermediate in Advanced Organic Synthesis
Building Block for Complex Polycyclic Architectures
The inherent structure of 3-piperidyl propanoic acid provides a foundational framework for the synthesis of fused heterocyclic systems, which are a common feature in many natural products and pharmacologically active compounds. The secondary amine and the carboxylic acid can participate in intramolecular cyclization reactions to form bicyclic lactams.
For instance, under conditions promoting amide bond formation, the molecule can be induced to cyclize, forming a fused ring system. This transformation is a key step in creating rigid bicyclic cores that can be further elaborated. While specific examples detailing the intramolecular cyclization of this compound itself are not extensively documented in mainstream literature, the principles of such reactions are well-established in organic synthesis. Methodologies like intramolecular amidation or related cyclization cascades are frequently used to build complex polycyclic scaffolds from linear precursors containing both amine and carboxylic acid functionalities. csbsju.edunih.govnih.govrsc.org The resulting lactam structure effectively creates a simple polycyclic architecture that can serve as a starting point for more complex targets.
Table 1: Potential Intramolecular Cyclization Reactions for Polycycle Synthesis
| Reaction Type | Description | Resulting Core Structure |
|---|---|---|
| Intramolecular Amidation | Formation of an amide bond between the piperidine (B6355638) nitrogen and the carbonyl carbon of the propanoic acid moiety, typically requiring activation of the carboxylic acid. | Fused Bicyclic Lactam |
| Reductive Amination/Cyclization | If the propanoic acid is reduced to an aldehyde, an intramolecular iminium ion can form and cyclize, leading to different bicyclic amine structures. | Fused Bicyclic Amine |
Precursor in the Synthesis of Scaffolds with Defined Molecular Interactions
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a library of compounds for biological screening. lifechemicals.com The piperidine ring is considered a "privileged scaffold" because it is found in numerous natural products and FDA-approved drugs, often conferring favorable pharmacokinetic properties. frontiersin.orgresearchgate.net
This compound and its isomers serve as valuable precursors for such scaffolds. For example, the closely related isomer, 3-(1-Fmoc-piperidin-4-yl)propionic acid, is utilized as a key building block in peptide synthesis. chemimpex.com The propanoic acid handle allows for its incorporation into a peptide chain via standard amide coupling, while the piperidine ring introduces a degree of conformational constraint and modifies the polarity and solubility of the final peptide. This strategic insertion can influence the peptide's secondary structure and its binding affinity to biological targets. chemimpex.comnih.gov
The hydrochloride salt of 3-(piperidin-4-yl)propanoic acid is noted as a building block in the synthesis of bioactive molecules, particularly for those targeting neurological disorders. chemimpex.com This highlights the role of the piperidyl propanoic acid framework in creating scaffolds designed for specific and defined molecular interactions within biological systems.
Table 2: Properties of Piperidine-Based Scaffolds in Drug Design
| Property | Contribution of the Piperidyl Propanoic Acid Moiety | Example Application Area |
|---|---|---|
| Conformational Rigidity | The saturated piperidine ring restricts free rotation compared to an aliphatic chain, helping to lock the molecule into a specific bioactive conformation. | Peptidomimetics, Constrained Analogues nih.govvub.be |
| Physicochemical Properties | The basic nitrogen and acidic carboxyl group influence solubility, lipophilicity (LogP), and hydrogen bonding capacity. | Improving drug-like properties of lead compounds. chemimpex.com |
| Vectorial Diversity | The N-H and COOH groups provide two distinct points for chemical modification, allowing for the generation of diverse compound libraries from a common core. | Combinatorial Chemistry, Fragment-Based Drug Design. lifechemicals.com |
Application in Ligand Design for Coordination Chemistry and Materials Science
The bifunctional nature of this compound makes it an attractive ligand for the construction of coordination compounds and metal-organic frameworks (MOFs). wikipedia.orgmdpi.com The molecule possesses two potential coordination sites: the carboxylate group (a hard donor) and the piperidine nitrogen (a borderline donor). This allows it to act as a versatile ligand.
Depending on the metal ion and reaction conditions, it can function in several ways:
As a monodentate ligand: Coordinating to a metal center solely through the deprotonated carboxylate group.
As a bidentate chelating ligand: Binding to a single metal center through both the carboxylate oxygen and the piperidine nitrogen, forming a stable chelate ring.
As a bridging ligand: Connecting two or more metal centers, with the carboxylate group binding to one metal and the nitrogen atom to another, facilitating the formation of coordination polymers or MOFs. mdpi.com
The synthesis of transition metal complexes with various propanoic acid derivatives has been reported, demonstrating their utility in creating compounds with interesting structural and electronic properties. nih.govresearchgate.netekb.eg While specific MOFs or complexes built from this compound are not widely reported, its structural motifs are analogous to many ligands successfully used in the rational design of porous materials for applications in gas storage, separation, and catalysis. acs.orgrsc.org
Table 3: Potential Coordination Modes of this compound
| Coordination Mode | Binding Sites | Potential Resulting Structure |
|---|---|---|
| Monodentate | Carboxylate Oxygen | Simple Metal Complex |
| Bidentate Chelate | Carboxylate Oxygen and Piperidine Nitrogen | Stable Mononuclear Complex |
| Bridging | Carboxylate (to M1) and Nitrogen (to M2) | Coordination Polymer or Metal-Organic Framework (MOF) |
Contribution to the Synthesis of Chemically-Oriented Probes
Chemically-oriented probes are small molecules designed to study biological systems by interacting with specific proteins or other biomolecules. sigmaaldrich.com These probes typically consist of three parts: a reactive group (or "warhead"), a linker, and a reporter tag (such as biotin (B1667282) for affinity purification or a fluorophore for imaging). rsc.org
This compound is an ideal precursor for the linker and reactive group portion of certain chemical probes. The carboxylic acid function can be readily activated (e.g., by conversion to an N-hydroxysuccinimide ester) and then coupled to an amine-containing reporter tag. This is a standard and highly efficient method for biotinylation or fluorescent labeling of molecules. nih.govsigmaaldrich.com
The piperidine ring itself can serve as a recognition element or be further functionalized. The secondary amine of the piperidine can also be used as a point of attachment for other molecular fragments. This dual functionality allows for the synthesis of complex probes where the piperidine core directs the molecule to a specific cellular environment or protein class, and the propanoic acid arm carries the reporter tag for detection. While the direct use of this compound in a published probe is not prominent, the synthetic strategies for conjugating propanoic acid derivatives to reporter tags like biotin and fluorescent dyes are routine and directly applicable. nih.gov
Table 4: Components of a Chemical Probe Derived from this compound
| Probe Component | Role | Derived From/Attached To |
|---|---|---|
| Recognition Element | Provides specificity for a biological target. | The piperidine ring itself or a pharmacophore attached to it. |
| Linker | Connects the recognition element to the reporter tag. | The propanoic acid chain. |
| Reporter Tag | Enables detection (e.g., imaging, pulldown). | Attached to the carboxylic acid terminus (e.g., Biotin, Fluorescein, Rhodamine). nih.gov |
Cutting Edge Analytical Methodologies for Research Characterization
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D-NMR, advanced MS fragmentation analysis)
Structural confirmation of 3-Piperidyl propanoic acid is unequivocally established through the application of high-resolution spectroscopic methods. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) and advanced Mass Spectrometry (MS) fragmentation analysis are paramount in this endeavor.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR)
2D-NMR spectroscopy provides detailed connectivity information, allowing for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the molecular framework.
COSY: This experiment reveals proton-proton couplings, identifying adjacent protons. For this compound, it would show correlations between the protons on the piperidine (B6355638) ring and along the propanoic acid chain.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and confirming the connection between the piperidine ring and the propanoic acid side chain.
Based on known chemical shift values for similar structures, the expected NMR data can be summarized. docbrown.infonagwa.com
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carboxyl (-COOH) | ~10-12 | ~175-180 | The acidic proton signal is often broad and its chemical shift is solvent-dependent. |
| α-CH₂ (to COOH) | ~2.4 | ~35 | Adjacent to the carbonyl group. |
| β-CH₂ (to COOH) | ~1.8 | ~30 | Adjacent to the piperidine ring. |
| Piperidine C3-H | ~2.9 | ~38 | Chiral center, attached to the side chain. |
| Piperidine C2, C6-H | ~2.6 (axial), ~3.1 (equatorial) | ~46 (C6), ~52 (C2) | Protons are diastereotopic due to the substituent at C3. |
| Piperidine C4, C5-H | ~1.5 - 1.9 | ~25 (C4), ~26 (C5) | Complex multiplet signals. |
| Piperidine N-H | ~1-3 | - | Signal can be broad and exchangeable. |
Advanced Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula. Advanced fragmentation techniques (MS/MS or MSⁿ) are used to probe the structure by breaking the molecule into smaller, predictable fragments.
The fragmentation pattern of this compound would likely involve characteristic losses from both the piperidine ring and the propanoic acid side chain. docbrown.inforesearchgate.net
Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.
Loss of COOH (45 Da): Cleavage of the carboxyl group is a characteristic fragmentation pathway. youtube.com
Ring Opening/Cleavage: The piperidine ring can undergo complex fragmentation, often involving the loss of ethylene (B1197577) or other small neutral molecules.
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines.
A plausible fragmentation pathway would involve the initial loss of the carboxylic acid group, followed by fragmentation of the remaining piperidinyl-ethyl cation. libretexts.orgmiamioh.edu
Advanced Chromatographic Separations for Isomer Resolution and Purity Profiling (e.g., Chiral HPLC, hyphenated techniques like LC-MS/GC-MS)
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for separating the enantiomers of this compound. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com
Common strategies for chiral separation include:
Polysaccharide-based CSPs: Columns like Chiralcel® and Chiralpak®, which are based on cellulose (B213188) or amylose (B160209) derivatives, are widely used and effective for a broad range of chiral compounds, including cyclic amines. mdpi.com
Macrocyclic Glycopeptide-based CSPs: Columns such as Chirobiotic™ V or T are also effective, particularly in reversed-phase or polar organic modes. chromatographyonline.com
Method development involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic) to achieve baseline resolution of the two enantiomers. chromatographyonline.com
Hyphenated Techniques: LC-MS and GC-MS
Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for purity profiling, allowing for the detection and identification of trace impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile technique for analyzing non-volatile compounds like this compound. unitn.it A reversed-phase HPLC method can separate the target compound from synthesis-related impurities, and the mass spectrometer provides mass information for each separated peak, facilitating identification. For quantitative analysis of carboxylic acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to improve chromatographic retention and ionization efficiency. nih.govshimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis. nih.govshimadzu.com The carboxylic acid and secondary amine groups must be converted into less polar, more volatile functional groups (e.g., esters and N-acyl derivatives). This method is highly sensitive and provides excellent chromatographic resolution, making it ideal for detecting and quantifying volatile or semi-volatile impurities. d-nb.infothepharmajournal.com
Interactive Table: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Primary Application | Sample Preparation | Advantages | Limitations |
| Chiral HPLC | Separation and quantification of enantiomers | Dissolution in a suitable mobile phase | Direct resolution of stereoisomers. nih.gov | Requires specialized and often expensive chiral columns. |
| LC-MS | Purity profiling, impurity identification, quantification | Minimal; simple dissolution or dilution | High sensitivity and specificity; suitable for non-volatile compounds. unimi.it | Ion suppression effects can impact quantification. |
| GC-MS | Purity profiling, analysis of volatile impurities | Chemical derivatization required to increase volatility | High resolution and sensitivity; extensive spectral libraries for identification. restek.com | Derivatization adds complexity and potential for artifacts. |
Quantitative Analytical Methods for Reaction Monitoring and Yield Determination
The accurate determination of reaction yield and the monitoring of reaction progress are critical aspects of chemical synthesis. Quantitative analytical methods, primarily based on chromatography, provide the necessary data for process optimization.
High-Performance Liquid Chromatography (HPLC) with UV or MS detection is a common method for quantitative analysis. To monitor the synthesis of this compound, a method is developed to separate the starting materials, intermediates, and the final product.
The general procedure involves:
Calibration: A series of standard solutions of this compound of known concentrations are prepared and analyzed to create a calibration curve (peak area vs. concentration).
Sampling: Aliquots are taken from the reaction mixture at specific time intervals.
Analysis: The samples are appropriately diluted and injected into the HPLC system. The peak area of the product is measured.
Quantification: The concentration of the product in the reaction mixture is determined by using the calibration curve. This data allows for the calculation of the reaction yield at any given time.
The use of an internal standard—a non-reactive compound added in a constant amount to all samples and standards—is highly recommended. The internal standard helps to correct for variations in injection volume and sample preparation, thereby improving the accuracy and precision of the quantitative results.
Similarly, GC-MS can be used for quantitative analysis, particularly when coupled with an appropriate derivatization procedure and the use of an internal standard. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte.
Crystallographic Studies for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides invaluable information about bond lengths, bond angles, torsional angles, and intermolecular interactions.
For this compound, a crystallographic study would:
Confirm Absolute Stereochemistry: If a single enantiomer is crystallized, its absolute configuration (R or S) can be determined.
Elucidate Conformation: It would definitively show the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. iucr.orgwhiterose.ac.uk It would also reveal the orientation of the propanoic acid substituent (axial vs. equatorial). Studies on similar piperidine derivatives consistently show the ring in a chair conformation. nih.goviucr.org
Identify Intermolecular Interactions: The study would map out the network of hydrogen bonds and other non-covalent interactions in the crystal lattice. For this compound, strong hydrogen bonds are expected between the carboxylic acid group (donor and acceptor) and the secondary amine (donor and acceptor), which dictate the crystal packing.
The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as it is irradiated with X-rays. The resulting diffraction pattern is then mathematically processed to generate a three-dimensional model of the electron density, from which the atomic positions are determined.
Table: Typical Crystallographic Parameters for a Piperidine Derivative
| Parameter | Description | Example Value Range |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic, P2₁/n |
| Space Group | The specific symmetry group of the crystal. | P2₁/n, P-1 |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=7-15 Å, b=10-20 Å, c=14-25 Å |
| Z | The number of molecules in the unit cell. | 2, 4, or 8 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | < 0.05 (5%) |
Computational and Theoretical Chemical Investigations
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com
Methodology: An MD simulation requires a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. The system, consisting of the molecule of interest (3-Piperidyl propanoic acid) and its environment (e.g., a solvent like water), is simulated for a certain period, and the trajectory of each atom is recorded.
Applications to this compound:
Conformational Analysis: The piperidine (B6355638) ring can exist in different chair and boat conformations, and the propanoic acid side chain has rotational freedom. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them in a given environment.
Solvation and Intermolecular Interactions: By simulating this compound in a solvent, one can study how the solvent molecules arrange around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid group and water).
Dynamical Properties: MD simulations can also be used to calculate various dynamical properties, such as diffusion coefficients and vibrational spectra.
The following table presents typical parameters for an MD simulation setup for a small molecule like this compound in an aqueous solution.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E for water | Represents the solvent environment. |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Simulates conditions relevant to experimental studies. |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
| Simulation Time | 100 ns - 1 µs | Duration of the simulation to observe molecular motions. |
In Silico Prediction of Chemical Reactivity and Transformation Pathways
Computational methods can be employed to predict the chemical reactivity of this compound and to explore potential transformation pathways. This is often achieved by analyzing the electronic structure and by simulating reaction mechanisms.
Reactivity Descriptors: From quantum chemical calculations, several descriptors of reactivity can be obtained:
Frontier Molecular Orbitals (HOMO and LUMO): The distribution and energies of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attacks. mdpi.com
Reaction Pathway Simulation: Computational methods can be used to model the mechanism of chemical reactions involving this compound. This involves:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants and products.
Calculating Activation Energies: Determining the energy barrier for a reaction, which is related to the reaction rate.
Investigating Reaction Mechanisms: Elucidating the step-by-step process of a chemical transformation.
For instance, the transformation of the propanoic acid group or reactions involving the piperidine nitrogen could be computationally investigated to predict the most likely products under different reaction conditions.
Docking Studies for Understanding Ligand-Target Recognition in Chemical Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov Docking is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.
Methodology: Docking algorithms search for the best binding pose of a ligand in the binding site of a receptor by optimizing a scoring function that estimates the binding affinity.
Hypothetical Application to this compound: If this compound were to be investigated as a ligand for a specific biological target, docking studies could provide insights into:
Binding Mode: The specific orientation and conformation of the molecule within the receptor's binding site.
Binding Affinity: A score that estimates the strength of the interaction between the ligand and the receptor.
Key Interactions: Identification of the specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic interactions.
The table below illustrates the kind of results that would be obtained from a hypothetical docking study of this compound with a target protein.
| Parameter | Illustrative Result | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.5 | A lower value indicates a stronger predicted binding affinity. |
| Interacting Residues | Asp120, Tyr34, Phe256 | Specific amino acids in the binding pocket that form interactions with the ligand. |
| Hydrogen Bonds | Carboxyl group with Asp120; Piperidine NH with Tyr34 | Specific hydrogen bonding interactions that stabilize the complex. |
| Hydrophobic Interactions | Piperidine ring with Phe256 | Non-polar interactions contributing to binding. |
Q & A
Q. What analytical techniques are recommended for quantifying 3-Piperidyl propanoic acid in biological or synthetic matrices?
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used due to their sensitivity and specificity. These methods enable precise quantification in complex matrices like blood plasma or reaction mixtures, as demonstrated in studies analyzing propanoic acid derivatives . Calibration curves and internal standards (e.g., deuterated analogs) should be incorporated to minimize matrix effects.
Q. How can esterification reactions involving this compound be optimized in laboratory settings?
Esterification typically employs acid-catalyzed reactions under reflux to shift equilibrium by removing water. For example, propanoic acid derivatives react with alcohols (e.g., 1-propanol) under controlled conditions, requiring precise stoichiometric ratios and temperature monitoring (~100–120°C). Experimental protocols from analogous carboxylic acids suggest using Dean-Stark traps for water removal and IR spectroscopy to track reaction progress .
Q. What are the limitations of using universal indicators to detect this compound in reaction mixtures?
Universal indicators lack specificity for carboxylic acids, as color changes (e.g., blue/pink) may overlap with other acidic or basic byproducts. Instead, pH titration with standardized NaOH or potentiometric methods is recommended for accurate quantification .
Advanced Research Questions
Q. How do dimerization and hydrogen bonding affect the thermodynamic properties of this compound in solution?
Carboxylic acids like propanoic acid exhibit dimerization via hydrogen bonding, significantly influencing excess enthalpies and phase behavior. Computational models (e.g., NRHB theory) and experimental data (e.g., excess enthalpy curves) reveal that dimerization reduces volatility and alters solubility. These interactions must be accounted for in solvent selection and reaction design .
Q. What discrepancies exist between experimental and theoretical models of nucleation for this compound vapors?
Studies on propanoic acid show that classical nucleation theories (e.g., Becker-Doring-Zeldovitch) underestimate critical supersaturation by orders of magnitude (~10¹⁶–10²⁰). Experimental data suggest non-classical mechanisms, such as cluster formation or impurity effects, requiring revised models for accurate predictions in aerosol or crystallization studies .
Q. How can catalytic systems be designed to synthesize this compound from CO₂ and alkenes?
Propanoic acid synthesis via hydrocarboxylation of ethylene (using Pd(AcO)₂ catalysts) provides a template. Advanced catalysts (e.g., zeolites, metal-organic frameworks) could improve CO₂ insertion efficiency, though thermodynamic barriers necessitate high-pressure reactors (>5 atm) and co-catalysts to stabilize intermediates .
Q. What methodological challenges arise in reconciling antifungal activity data for this compound derivatives?
Contradictions in antifungal efficacy may stem from variations in microbial strains, assay conditions (e.g., pH, temperature), or metabolite interactions. Rigorous statistical frameworks (e.g., ANOVA with Tukey’s HSD post hoc tests) are critical for validating results, as applied in studies of propanoic acid-containing plant extracts .
Experimental Design & Data Interpretation
Q. How should researchers address inconsistencies in surface tension measurements of this compound across temperatures?
Surface tension data for propanoic acid show temperature-dependent polarity effects (26.20 dyn/cm at 25°C vs. 21.23 dyn/cm at 75°C). Calibrating equipment (e.g., stalagmometric methods) and controlling humidity are essential. Comparative polarity assessments (e.g., vs. 2-propanol) can resolve anomalies .
Q. What strategies improve the reproducibility of kinetic studies on this compound synthesis?
Standardize reaction parameters (e.g., reflux duration, catalyst loading) and employ in-situ monitoring (e.g., NMR or Raman spectroscopy). Replicate experiments under inert atmospheres to prevent oxidation, as demonstrated in propanoic acid esterification workflows .
Q. How can researchers validate hypotheses about the gut microbiome-modulating effects of this compound?
Use germ-free animal models or in vitro fecal fermentation assays to isolate microbial interactions. Correlate propanoic acid levels (via GC-MS) with inflammatory markers (e.g., IL-6, TNF-α) and barrier integrity metrics (e.g., transepithelial resistance) to establish mechanistic links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
